molecular formula C25H23N5O3 B11242846 N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11242846
M. Wt: 441.5 g/mol
InChI Key: DHMSHFDXUSWNBF-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a chromene moiety. This compound is of significant interest due to its potential pharmacological activities and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is then precipitated by pouring into water, filtered, washed, and dried under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:

Uniqueness

What sets N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide apart is its unique combination of a pyrimidine ring, a pyrrolidine ring, and a chromene moiety.

Properties

Molecular Formula

C25H23N5O3

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C25H23N5O3/c1-16-14-22(30-12-4-5-13-30)29-25(26-16)28-19-10-8-18(9-11-19)27-23(31)20-15-17-6-2-3-7-21(17)33-24(20)32/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,27,31)(H,26,28,29)

InChI Key

DHMSHFDXUSWNBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCC5

Origin of Product

United States

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